molecular formula C20H18ClN5O3S B2906110 1-(5-chloro-2,4-dimethoxyphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1251693-87-4

1-(5-chloro-2,4-dimethoxyphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Katalognummer: B2906110
CAS-Nummer: 1251693-87-4
Molekulargewicht: 443.91
InChI-Schlüssel: JCGPCBQQXZHARQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(5-chloro-2,4-dimethoxyphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core substituted at position 1 with a 5-chloro-2,4-dimethoxyphenyl group and at position 4 with a thiazole ring bearing a 2-methoxyphenyl substituent.

Eigenschaften

IUPAC Name

3-(5-chloro-2,4-dimethoxyphenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3S/c1-27-15-7-5-4-6-11(15)13-10-30-20(23-13)18-19(22)26(25-24-18)14-8-12(21)16(28-2)9-17(14)29-3/h4-10H,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGPCBQQXZHARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4OC)OC)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(5-chloro-2,4-dimethoxyphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a member of the triazole class and has garnered attention for its potential biological activities. This article reviews existing literature on its biological properties, focusing on its anticancer effects and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes:

  • A triazole ring which is known for its diverse biological properties.
  • A thiazole moiety , which contributes to its anticancer activity.
  • Two methoxy groups that may enhance its lipophilicity and biological activity.

Anticancer Properties

Numerous studies have investigated the anticancer potential of triazole and thiazole derivatives. The presence of these moieties in the compound is believed to contribute significantly to its cytotoxic effects against various cancer cell lines.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Reference
HCT-116 (Colon)6.2
T47D (Breast)27.3
U251 (Glioblastoma)<10
A431 (Skin)<20

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that compounds with similar structures inhibit cell proliferation through apoptosis induction and cell cycle arrest.
  • Interaction with Protein Targets : Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with key proteins involved in cancer progression, such as Bcl-2 .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups like methoxy enhances the cytotoxicity by improving the compound's interaction with cellular targets .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical settings:

  • Case Study 1 : A derivative with structural similarities showed significant cytotoxicity against breast cancer cells, leading to a proposed mechanism involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
  • Case Study 2 : Another study demonstrated that a thiazole-containing triazole derivative exhibited potent activity against glioblastoma cells, suggesting that modifications in substituents could enhance therapeutic efficacy.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Triazole-Thiazole Hybrids

The target compound’s structural uniqueness lies in its dual methoxy groups (on both phenyl rings) and chlorine atom , which distinguish it from related derivatives. Key comparisons include:

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target’s methoxy groups (electron-donating) contrast with nitro () or halogen substituents (), which may influence electronic properties and receptor binding .
  • Crystal Packing : Isostructural compounds () with halogen differences (Cl vs. Br) exhibit similar conformations but altered crystal packing due to halogen size and polarizability . The target’s methoxy groups may promote hydrogen bonding or π-stacking distinct from halogenated analogs.

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclocondensation of thiazole and triazole precursors, with challenges in regioselectivity and purity control. Key steps include:

  • Thiazole formation : Requires precise stoichiometry of 2-methoxyphenyl-substituted thioamide precursors under oxidative conditions (e.g., using POCl₃ or H₂O₂) .
  • Triazole assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) must be optimized to avoid byproducts; temperature (60–80°C) and solvent (DMF/water mixtures) significantly impact yield .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical due to polar byproducts .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what functional groups do they target?

  • ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and triazole/thiazole ring connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching C₂₁H₁₉ClN₆O₃S⁺) .
  • IR Spectroscopy : Identifies N–H stretches (~3400 cm⁻¹) and C–O–C vibrations (1250–1050 cm⁻¹) from methoxy groups .

Basic: What structural features contribute to its potential bioactivity?

  • Heterocyclic cores : The triazole and thiazole rings enable π-π stacking and hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .
  • Substituent effects : The 2-methoxyphenyl group enhances lipophilicity, while chloro and dimethoxy groups modulate electronic properties for target selectivity .

Advanced: How can researchers resolve contradictions in reported spectral data for similar triazole-thiazole hybrids?

  • Cross-validation : Combine 2D NMR (HSQC, HMBC) to unambiguously assign overlapping signals, particularly for triazole C5-amine and thiazole C2 protons .
  • Isotopic labeling : Use ¹⁵N-labeled precursors to clarify nitrogen connectivity in complex heterocycles .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .

Advanced: Design a study to investigate the structure-activity relationship (SAR) of this compound against kinase targets.

  • Step 1 : Perform molecular docking (e.g., using AutoDock Vina) to prioritize kinases based on triazole-thiazole interactions with conserved lysine/aspartate residues .
  • Step 2 : Synthesize analogues with substituent variations (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl) to assess steric/electronic effects .
  • Step 3 : Validate activity via kinase inhibition assays (e.g., ADP-Glo™) and correlate IC₅₀ values with docking scores .

Advanced: What strategies can improve aqueous solubility without compromising bioactivity?

  • Prodrug approaches : Introduce phosphate or sulfonate groups at the 5-amine position, which are cleaved enzymatically in vivo .
  • Co-crystallization : Use co-formers like cyclodextrins or L-proline to enhance solubility via hydrogen-bonded supramolecular assemblies .
  • PEGylation : Attach short polyethylene glycol (PEG) chains to the triazole N1 position, balancing hydrophilicity and membrane permeability .

Advanced: How should researchers address discrepancies in biological activity data across similar compounds?

  • Assay standardization : Use uniform protocols (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences .
  • Meta-analysis : Compare data across published studies using cheminformatics tools (e.g., KNIME or Schrödinger) to identify outliers and consensus trends .

Advanced: What computational methods are suitable for predicting metabolic stability of this compound?

  • In silico metabolism : Use software like Schrödinger’s Metabolism Module or StarDrop to predict cytochrome P450 oxidation sites (e.g., demethylation of methoxy groups) .
  • MD simulations : Analyze solvent-accessible surfaces to identify labile bonds prone to hydrolysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.